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Compound Name:
1,2-Diamino-5-methyl-1H-pyrrole-

3,4-dicarbonitrile

Cat. No.: B12887300

Get Quote

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science,

appearing in a vast array of biologically active compounds and functional materials.[5][6] The

title compound, 1,2-diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile, combines this

heterocyclic core with key functional groups that impart significant potential for molecular

recognition and further chemical modification. The vicinal diamine motif, coupled with the

electron-withdrawing dinitrile groups, creates a unique electronic and steric environment. The

cyano groups are potent hydrogen bond acceptors, while the amino groups are excellent

hydrogen bond donors, predisposing the molecule to form extensive and predictable

intermolecular interactions.

Understanding the three-dimensional structure of this molecule through single-crystal X-ray

diffraction is paramount for any rational drug design or materials development program. The

precise knowledge of bond lengths, bond angles, and, most importantly, the supramolecular

assembly via non-covalent interactions, provides the empirical foundation for predicting its

behavior in a biological binding pocket or a crystalline solid.

This guide will delineate a proposed workflow for the synthesis, crystallization, and

crystallographic analysis of the title compound, using the experimentally determined structure
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of its chloro-analog as a validated reference point for discussion.

Part 1: Proposed Synthesis and Crystallization
Synthetic Strategy: A Proposed Pathway
The synthesis of highly functionalized pyrroles often involves multi-component reactions or the

cyclization of appropriately substituted precursors. A plausible and efficient route to the core 2-

amino-1H-pyrrole-3,4-dicarbonitrile scaffold has been demonstrated starting from

tetracyanoethylene (TCNE).[4][5][6] We propose an adaptation of this methodology for the

target molecule.

The core logic of the reference synthesis involves the reaction of TCNE with HCl gas in the

presence of a reducing agent like tin (Sn).[4][5] To achieve the desired 5-methyl substitution,

the reaction could be adapted to use a methyl-substituted precursor. Further steps would be

required to introduce the second amino group at the N1 position of the pyrrole ring.

Experimental Protocol: Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most critical and challenging step. The

high density of hydrogen bond donors and acceptors in the target molecule suggests strong

intermolecular interactions, which can sometimes lead to rapid precipitation or the formation of

microcrystalline powder rather than large single crystals. The following protocol outlines a

systematic approach to overcome these challenges.

Step 1: Rigorous Purification

Rationale: Impurities are the primary disruptors of crystal lattice formation. They can act as

"caps" to growing crystal faces or be incorporated into the lattice, causing defects.

Method:

Synthesize the crude product according to the proposed chemical route.

Purify the compound using column chromatography (silica gel, with an appropriate solvent

gradient such as dichloromethane/methanol) to isolate the target molecule.

Confirm purity (>99%) using HPLC and NMR spectroscopy.
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Step 2: Solvent Screening

Rationale: The ideal crystallization solvent (or solvent system) should dissolve the compound

moderately at elevated temperatures and poorly at room or lower temperatures. This creates

a state of supersaturation upon cooling, which is the driving force for crystallization.

Method:

Test the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents at room

temperature and upon heating. Solvents to screen should span a range of polarities (e.g.,

water, methanol, ethanol, acetonitrile, ethyl acetate, acetone, dichloromethane).

Identify solvents that exhibit the desired temperature-dependent solubility profile.

Step 3: Crystallization Technique

Rationale: The rate of supersaturation directly impacts crystal quality. Slow, controlled

approaches are necessary to allow molecules sufficient time to arrange into a well-ordered

lattice.

Method (Slow Evaporation - Recommended):

Prepare a nearly saturated solution of the compound in a suitable solvent (identified in

Step 2) in a clean vial.

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly

over several days to weeks.

Workflow Diagram
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Caption: Experimental workflow from synthesis to final crystal structure determination.
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Part 2: Crystallographic Analysis and Structural
Insights
While the precise crystallographic data for 1,2-diamino-5-methyl-1H-pyrrole-3,4-
dicarbonitrile is not available, we can analyze the key structural features of its analogs to

predict its behavior. The following table summarizes representative crystallographic data for a

related dihydropyridine dinitrile structure, which shares similar functional groups.[7]

Crystallographic Data Summary (Analog-Based)
Parameter Value (for C14H12ClN5 Analog[7])

Chemical Formula C14H12ClN5

Formula Weight 285.74

Crystal System Triclinic

Space Group P-1

a (Å) 8.3893 (4)

b (Å) 8.4679 (5)

c (Å) 10.2571 (6)

α (°) 93.148 (4)

β (°) 112.478 (3)

γ (°) 93.929 (3)

Volume (Å³) 669.11 (6)

Z (Molecules per cell) 2

Temperature (K) 100

Radiation Mo Kα (λ = 0.71073 Å)

R-factor (R1) 0.053

Analysis of Intermolecular Interactions
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The dominant forces governing the crystal packing in this class of molecules are hydrogen

bonds. The amino group(s) act as hydrogen bond donors (D), while the nitrile nitrogen atoms

are excellent hydrogen bond acceptors (A). This D-A complementarity is the primary driver of

the supramolecular architecture.

In the crystal structure of related compounds, molecules are linked by extensive networks of N

—H⋯N hydrogen bonds.[8] These interactions typically form robust synthons, such as chains

or sheets, that define the overall crystal packing. For the title compound, the presence of two

amino groups (at C2 and N1) and two nitrile groups creates a high-density of interaction sites,

which would be expected to result in a very stable, high-melting-point solid.

The N1-amino group, in particular, would add a new dimension to the hydrogen bonding

network not present in simple 2-aminopyrrole analogs, likely leading to a complex three-

dimensional architecture.

Hydrogen Bonding Motif Diagram
Caption: Predicted N-H···N hydrogen bonding between adjacent molecules.

Anticipated Influence of the 5-Methyl Group
Compared to the 5-chloro analog, the 5-methyl group on the title compound introduces two key

differences:

Steric Bulk: The methyl group is sterically larger than a chlorine atom. This may influence the

planarity of the crystal packing, potentially disrupting the close π-stacking interactions that

can occur between aromatic pyrrole rings.

Electronic Properties: The methyl group is weakly electron-donating, whereas chlorine is

electron-withdrawing. This subtle electronic shift could modulate the hydrogen bond acceptor

strength of the nearby nitrile group, although the effect is likely to be minor compared to the

dominant hydrogen bonding capacity of the amino groups.

Part 3: Implications for Drug Development
Obtaining the definitive crystal structure of 1,2-diamino-5-methyl-1H-pyrrole-3,4-
dicarbonitrile would be a critical step in its journey as a potential drug scaffold. A high-
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resolution crystal structure provides the precise coordinates of every atom, which is invaluable

for:

Structure-Based Drug Design (SBDD): The crystal structure can be imported into modeling

software and used as a starting point for designing ligands that bind to a specific protein

target. The defined geometry of the hydrogen bond donors and acceptors allows for the

rational design of complementary interactions with an enzyme's active site.

Pharmacophore Modeling: The 3D arrangement of the key functional groups (H-bond

donors, acceptors) defines the molecule's pharmacophore. This can be used to search

databases for other molecules with similar properties or to understand its structure-activity

relationship (SAR).

Polymorph Screening: For active pharmaceutical ingredients (APIs), different crystalline

forms (polymorphs) can have drastically different properties, including solubility and

bioavailability. A foundational crystal structure is the first step in a comprehensive polymorph

screen, which is a regulatory requirement for drug development.

In conclusion, while the crystal structure of 1,2-diamino-5-methyl-1H-pyrrole-3,4-
dicarbonitrile remains to be experimentally determined, a clear and validated pathway exists

for its synthesis, crystallization, and analysis. The structural insights gleaned from its close

chemical analogs strongly suggest that its solid-state architecture will be dominated by a rich

and complex network of hydrogen bonds, making it a compelling and structurally predictable

scaffold for applications in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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